Product packaging for Arsenic pentasulfide(Cat. No.:CAS No. 1303-34-0)

Arsenic pentasulfide

Cat. No.: B075078
CAS No.: 1303-34-0
M. Wt: 310.2 g/mol
InChI Key: CSCPEKJMSRKUTJ-UHFFFAOYSA-N
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Description

Arsenic pentasulfide (As₂S₅) is a significant inorganic sulfide compound of considerable interest in advanced materials research and solid-state chemistry. Its primary research value lies in its role as a precursor for the synthesis of infrared-transmitting chalcogenide glasses. These amorphous materials exhibit exceptional transparency in the mid- and long-wave infrared (IR) regions, making them critical for developing optical components such as lenses, fibers, and sensors for IR spectroscopy, thermal imaging, and military optoelectronics. The compound's mechanism of action in glass formation involves its thermal decomposition and reaction with other chalcogenides (e.g., germanium or selenium), leading to the creation of a vitreous network with tailored optical properties. Furthermore, this compound is investigated in the fabrication of thin-film semiconductors and as a reactant in synthetic inorganic chemistry for producing other metal arsenosulfides. Its photosensitive properties are also a subject of study in photolithography and holographic recording applications. This reagent is presented as a high-purity solid to ensure consistency and reproducibility in experimental protocols. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers must adhere to all safety protocols for handling arsenic-containing compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula As2S5 B075078 Arsenic pentasulfide CAS No. 1303-34-0

Properties

CAS No.

1303-34-0

Molecular Formula

As2S5

Molecular Weight

310.2 g/mol

IUPAC Name

arsenic(5+);pentasulfide

InChI

InChI=1S/2As.5S/q2*+5;5*-2

InChI Key

CSCPEKJMSRKUTJ-UHFFFAOYSA-N

SMILES

S=[As](=S)S[As](=S)=S

Canonical SMILES

[S-2].[S-2].[S-2].[S-2].[S-2].[As+5].[As+5]

Synonyms

alacranite
arsenic pentasulfide
arsenic sulfide
arsenic trisulfide
orpiment

Origin of Product

United States

Synthetic Methodologies for Arsenic Pentasulfide

Precipitation-Based Synthesis Routes

The most common method for preparing arsenic pentasulfide involves the precipitation from an acidic solution of a soluble arsenic(V) salt by treating it with hydrogen sulfide (B99878). nih.govnih.gov This general approach can be tailored by selecting specific precursors and controlling reaction conditions to influence the final product.

Controlled Sulfidation of Arsenic(V) Species

The core of the precipitation method is the controlled reaction between a source of pentavalent arsenic and a sulfide source, leading to the formation of the insoluble this compound.

Utilization of Hydrogen Sulfide Gas

2 H₃AsO₄ + 5 H₂S → As₂S₅ + 8 H₂O

This process requires careful management of the reaction environment to ensure the desired product is formed with high purity.

Precursors: Arsenic Acid and Arsenic Pentachloride

This compound can be synthesized from various soluble As(V) salts, with arsenic acid (H₃AsO₄) and arsenic pentachloride (AsCl₅) being notable precursors. nih.govcharchem.org The choice of precursor can influence the reaction conditions required. The synthesis is typically conducted in the presence of hydrochloric acid (HCl) to maintain a strongly acidic environment. nih.govnih.gov

Influence of Reaction Parameters on Product Purity and Morphology

The purity and physical form of the resulting this compound are highly dependent on the specific conditions under which the precipitation is carried out. Key parameters include pH and temperature.

pH Regulation and Arsenic(V) Reduction Control

The acidity of the reaction medium is a critical factor. The synthesis is performed in a highly acidic solution, often with the addition of hydrochloric acid. nih.govnih.gov Research has shown that the concentration of HCl significantly affects the composition of the precipitate. For instance, in a reaction between arsenic(V) acid and hydrogen sulfide, using a 1.8% HCl solution resulted in a product containing 91% As₂S₅. easychem.org However, by increasing the HCl concentration to a range of 7.9–14.34%, pure As₂S₅ was obtained. easychem.org

Controlling the pH is also crucial for managing a key side reaction: the reduction of arsenic(V) to arsenic(III). Under certain conditions, particularly with a pH below 2, the reduction of As(V) to As(III) can be favored, leading to the subsequent precipitation of arsenic trisulfide (As₂S₃) instead of, or in addition to, this compound. nih.gov Early research suggested that the reaction between arsenic(V) acid and hydrogen sulfide might initially form an unstable intermediate (H₃AsO₃S), which then decomposes to produce arsenite (As(III)) and elemental sulfur, further complicating the product mixture. easychem.org Therefore, precise control over the acidity is necessary to suppress the formation of As(III) species and ensure the selective precipitation of As₂S₅. uni.lu

Temperature Effects on Sulfide Formation and Potential Oxidation

Temperature plays a significant role in the kinetics and outcome of the synthesis. Moderate heating, for example to a range of 60–80°C, can accelerate the rate of sulfide formation. nih.gov However, elevated temperatures also introduce the risk of partial oxidation. nih.gov

Conversely, other studies have indicated that for As(V) sulfidation, an increase in temperature can significantly increase the amount of arsenic trisulfide (As₂S₃) in the final precipitate. easychem.org This suggests that lower temperatures may be more favorable for obtaining purer this compound. The hydrolysis of this compound in boiling water to form arsenous acid (H₃AsO₃) and elemental sulfur further highlights the compound's sensitivity to higher temperatures in aqueous environments. nih.govnih.gov

Significance of Reagent Purity in Synthesis

The purity of starting materials is a critical factor that significantly influences the composition and quality of the final this compound product. The use of high-purity reagents is essential to prevent the formation of unwanted byproducts and contaminants. For instance, in precipitation-based syntheses that utilize hydrogen sulfide (H₂S), employing high-purity H₂S gas is crucial. This precaution helps to avoid the contamination of the desired this compound with arsenic oxides or the more reduced arsenic trisulfide (As₂S₃). Contamination can alter the material's properties and performance in subsequent applications. Therefore, ensuring the high purity of precursors like arsenic salts and sulfiding agents is a fundamental step in achieving a chemically well-defined As₂S₅ product.

High-Temperature Solid-State Synthesis Approaches

High-temperature methods involving the direct reaction of elements are a common route for producing arsenic sulfides. These solid-state approaches are followed by specific purification steps to isolate the desired compound.

This compound can be synthesized by heating a mixture of elemental arsenic and elemental sulfur. wikipedia.orgsmolecule.com In this direct combination method, the elements are subjected to high temperatures, causing them to fuse and react to form a mixed arsenic-sulfur mass. The stoichiometry of the initial mixture is a key parameter in guiding the reaction toward the desired pentasulfide compound.

Following the high-temperature fusion of arsenic and sulfur, a crucial purification step is required to isolate this compound from the resulting mass. wikipedia.orgsmolecule.com This involves extracting the fused product with an ammonia (B1221849) solution. smolecule.com this compound dissolves in the alkaline ammonia solution, likely forming soluble thioarsenate complexes. wikipedia.orgnih.gov Unreacted starting materials or other arsenic sulfide species with different solubilities can be separated during this step. Subsequently, the this compound is reprecipitated from the ammonia solution by adding an acid, such as hydrochloric acid (HCl), typically at low temperatures. wikipedia.orgsmolecule.com This acidification process neutralizes the ammonia and reduces the solubility of the this compound, causing it to precipitate out of the solution as a solid, which can then be collected.

Direct Reaction of Elemental Arsenic and Sulfur

Advanced and Novel Synthetic Pathways

Modern synthetic chemistry offers advanced routes for producing this compound with controlled size and morphology at the nanoscale, moving beyond traditional bulk synthesis.

Solution-based synthesis offers a versatile platform for controlling the morphology of precipitated materials. For arsenic compounds, controlling the reaction conditions during precipitation is key to influencing the physical characteristics of the final product. Parameters such as pH and temperature can be precisely managed to direct the precipitation morphology. google.com For example, in certain aqueous systems for arsenic precipitation, maintaining a temperature between 80°C and 95°C and a pH in the range of 0.8 to 1.5 is used to control the form of the precipitate. google.com While much of the research into morphologically controlled arsenic sulfides focuses on related compounds like arsenic trisulfide or copper arsenic sulfides, the principles of solution-based synthesis, such as chemical bath deposition and other facile solution routes, demonstrate the potential for developing morphologically controlled this compound. researchgate.netresearchgate.net

Interactive Data Table: Summary of Synthesis Methods

Synthesis ApproachKey ReagentsReaction ConditionsPost-Synthesis TreatmentTarget Product Form
High-Temperature Solid-State Elemental Arsenic, Elemental SulfurHeating to fusionAmmonia extraction, HCl reprecipitation wikipedia.orgsmolecule.comBulk Powder
Gold-Catalyzed CVD As₂S₃ glass precursor, Gold nanoparticlesThermally initiated vapor depositionNot specifiedNanocrystals (As₄S₅) szfki.hu
Aqueous Precipitation Soluble As(V) salts, Hydrogen SulfideAcidic conditions (e.g., pH < 2) Washing with dilute HCl Bulk Powder

Structural Elucidation and Advanced Characterization

Spectroscopic and Diffraction Techniques for Structural Analysis

To understand the atomic arrangement of arsenic pentasulfide, particularly its amorphous state, researchers employ a variety of advanced analytical techniques. These methods provide insights into both the short-range and long-range order of the material.

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal, in which a beam of X-rays is diffracted into many specific directions by the crystalline atoms. rigaku.comnih.gov For amorphous materials that lack long-range order, XRD patterns exhibit broad, diffuse halos instead of sharp Bragg peaks. wikipedia.orgicdd.com

While the exact crystal structure of As₂S₅ is not definitively known, related arsenic sulfide (B99878) compounds containing cage-like molecules have been well-characterized. researchgate.netresearchgate.net One such example is uzonite, a mineral with the formula As₄S₅. arizona.edu

The crystal structure of uzonite consists of discrete, covalently bonded As₄S₅ molecules held together by van der Waals forces. arizona.edu Crystallographic studies of both synthetic and natural uzonite have confirmed its structure in the P2₁/m space group. arizona.edu The intramolecular bond lengths are consistent with other arsenic sulfides, with As–S bonds ranging from 2.237 to 2.261 Å and an As–As bond length of 2.527 Å. arizona.edu

Table 1.arizona.edu

X-ray diffraction is a key method for distinguishing between amorphous and crystalline arsenic sulfides. quora.comchimia.ch Crystalline materials produce sharp, well-defined diffraction peaks at specific angles, corresponding to the regular, repeating arrangement of atoms in the crystal lattice. rigaku.comquora.com In contrast, amorphous materials, lacking this long-range order, produce a broad, diffuse scattering pattern, often referred to as an amorphous halo. wikipedia.orgresearchgate.net

For example, XRD analysis of artificial arsenic sulfide pigments has been used to identify their nature. chimia.ch The absence of sharp diffraction peaks and the presence of a broad halo around 345 cm⁻¹ (in Raman spectra, which complements XRD) are characteristic of glassy, amorphous arsenic sulfides. researchgate.netresearchgate.net It is important to note that for nanoparticles smaller than 2 nm, XRD patterns can also show significant peak broadening, making it difficult to distinguish from a truly amorphous phase without additional characterization methods. acs.org

Although amorphous materials lack long-range order, they do possess short-range order (SRO) and sometimes medium-range order (MRO). wikipedia.orgwikipedia.org SRO refers to the regular and predictable arrangement of atoms over short distances, typically involving the nearest and next-nearest neighbors (1-2 atomic spacings). wikipedia.orgwikipedia.org MRO describes how these short-range structural units connect and arrange on a slightly larger scale (1-10 nm). acs.org

In amorphous arsenic sulfides, such as As₂S₃ and As₂S₅, the short-range order is often similar to that of their crystalline counterparts. researchgate.net For amorphous As₂S₅, studies suggest that the short- and middle-range order is comparable to that of amorphous As₂S₃, though the structure of As₂S₅ is considered more rigid. researchgate.net Techniques like X-ray diffraction and the analysis of the radial distribution function (RDF), derived from the diffraction data, are essential for characterizing these local atomic arrangements in non-crystalline solids. wikipedia.orgresearchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the structure of molecules. nih.gov These techniques measure the vibrational energies of bonds within a molecule, which are sensitive to the local chemical environment, bond strengths, and atomic masses. rsc.org

In arsenic sulfides, both FTIR and Raman spectroscopy can identify the characteristic vibrational modes of arsenic-sulfur (As–S) and sulfur-sulfur (S–S) bonds. smolecule.com

As–S Vibrations: The primary vibrational modes for As–S bonds are typically found in the range of 300-400 cm⁻¹. azom.commdpi.com A strong, broad band centered around 340-345 cm⁻¹ in the Raman spectra of arsenic sulfides is characteristic of the symmetric stretching mode of AsS₃ pyramidal units, which are the fundamental building blocks of many of these materials. azom.comoptica.org Asymmetric stretching modes of AsS₃ pyramids and vibrations of As–S–As bridges can appear as shoulders at approximately 310 cm⁻¹ and 380 cm⁻¹, respectively. azom.com

S–S Vibrations: The stretching vibrations of S–S bonds occur at higher wavenumbers, typically in the 440-500 cm⁻¹ region, due to the lighter mass of the sulfur atoms compared to arsenic. rsc.org For instance, a weak band observed around 485–495 cm⁻¹ is associated with the S–S stretching in S₈ rings, indicating the presence of excess sulfur. azom.com

The presence and specific frequencies of these vibrational bands provide a fingerprint of the molecular structure, allowing for the identification of different structural units and bonding arrangements within both crystalline and amorphous arsenic sulfide materials. rsc.orgoptica.org

Table 2.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Analysis of Vibrational Spectra in Chalcogenide Glasses

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive tool for investigating the local structure of this compound, particularly within the amorphous matrix of chalcogenide glasses. These techniques probe the vibrational modes of the molecular units that constitute the glass network.

In the context of arsenic sulfide materials, vibrational spectra are dominated by bands corresponding to the stretching and bending modes of As-S and S-S bonds. For this compound, FTIR spectroscopy can detect As–S vibrational modes in the region of approximately 400–500 cm⁻¹. Theoretical studies involving quantum chemical calculations have been employed to simulate the vibrational spectra of various arsenic sulfide clusters, including As₂S₅, As₄S₆, and As₆S₉, to aid in the interpretation of experimental data. researchgate.netresearchgate.net These calculations help in assigning specific vibrational frequencies to particular structural motifs within the glass. researchgate.netresearchgate.net For instance, the presence of S-S bonds, which can exist in chains (Sₙ), can be identified by a band near 435 cm⁻¹. researchgate.net

The analysis of how these spectra change with composition, such as the stepwise substitution of sulfur with selenium in As₂S₅₋ₓSeₓ systems, provides further understanding of the glass structure. journal-spqeo.org.uaresearchgate.net Such studies have shown that the positions of the central As-S stretching frequencies are very characteristic. researchgate.net By comparing experimental spectra with simulated spectra from ab initio calculations of different AsₙSₘ clusters, researchers can deduce the presence and connectivity of various structural units, like AsS₃ pyramids and As-As homopolar bonds, which dictate the macroscopic properties of the material. orcid.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and, crucially, the oxidation states of arsenic and sulfur in this compound. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can identify the binding energies of core-level electrons, which are characteristic of each element and its chemical environment.

For this compound, the primary goal of XPS analysis is to confirm the +5 oxidation state of arsenic and to characterize the chemical state of sulfur. shef.ac.uk The As 3d and S 2p core-level spectra are of particular interest. researchgate.netresearchgate.net The binding energy of the As 3d peak will differ for As(V) compared to other oxidation states like As(III) or elemental arsenic (As(0)). thermofisher.com Similarly, the S 2p spectrum can distinguish between sulfide (S²⁻) and disulfide or polysulfide (S-S) linkages.

However, the interpretation of XPS spectra for arsenic sulfides can be complex. The As 3d peak has overlapping spin-orbit components (3d₅/₂ and 3d₃/₂), and the arsenic (V) state can sometimes be unstable under X-ray irradiation, potentially degrading to As(III). thermofisher.com To overcome ambiguities that can arise from analyzing only the binding energy shifts (chemical shifts), a more advanced approach using the Auger parameter and a Wagner plot is employed. nih.gov This method combines the binding energy of the photoelectron line (e.g., As 3d) with the kinetic energy of the corresponding X-ray excited Auger electron peak (e.g., As LMM), providing a more definitive assignment of the chemical state. nih.govresearchgate.net This has been successfully used to characterize the chemical environment of arsenic in various sulfide minerals. researchgate.net

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) for Morphology and Stoichiometry

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) provides complementary information on the micromorphology and elemental composition of this compound. SEM uses a focused beam of electrons to scan the sample surface, generating images with high magnification and revealing details about the material's texture, particle size, and shape.

Simultaneously, the interaction of the electron beam with the sample generates characteristic X-rays, which are analyzed by the EDS detector. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative elemental analysis of the scanned area. For As₂S₅, EDS is used to confirm the presence of arsenic and sulfur and to determine their atomic ratio, thereby verifying the stoichiometry of the compound. mdpi.comresearchgate.net This is particularly important in synthesis, where it can confirm the purity of the product and rule out the presence of other phases like arsenic trisulfide (As₂S₃). researchgate.net

In studies of arsenic sulfide precipitates, SEM-EDS analysis has been used to show that the resulting particles are composed of arsenic and sulfur. researchgate.net For instance, in studies involving the precipitation of antimony sulfides by bacteria, SEM-EDS confirmed that precipitation occurred on the cell surface and identified the key elements involved. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a crucial tool for studying the thermal stability and decomposition pathways of this compound.

The TGA curve for this compound shows that the compound is stable up to a certain temperature, beyond which it begins to decompose. akjournals.com Studies have indicated that As₂S₅ is stable up to approximately 270-280°C. akjournals.com Above this temperature, it undergoes decomposition, which involves sublimation and superficial oxidation, with the mass of the sample decreasing until the crucible is empty at higher temperatures (around 580°C). akjournals.com The decomposition process is generally understood to yield arsenic trisulfide (As₂S₃) and elemental sulfur.

Non-isothermal TGA experiments, where the sample is heated at a constant rate, can be used to determine the kinetics of the decomposition reaction. By applying kinetic models such as the Kissinger and Ozawa methods to the TGA data obtained at different heating rates, the apparent activation energy for the thermal decomposition of this compound can be calculated. mdpi.com One such study determined the apparent activation energy to be approximately 108.6-108.8 kJ/mol. mdpi.com This information is vital for understanding the reaction mechanisms involved in the thermal breakdown of the As-S system. mdpi.com

Theoretical and Computational Studies on this compound Structure and Properties

Theoretical and computational chemistry provides powerful tools to investigate the structure, stability, and electronic properties of this compound at the molecular level. smolecule.com These studies complement experimental findings and offer insights into aspects that are difficult to probe empirically. The primary focus is on understanding the molecular geometry and electronic structure of As₂S₅ and related arsenic sulfide clusters. smolecule.com

Quantum chemical calculations have been instrumental in predicting the geometries of various arsenic sulfide molecules. researchgate.net The structural diversity of the As-S system has been explored, identifying stable configurations for clusters like As₄S₅, As₄S₄, and As₄S₃. researchgate.net While the exact molecular structure of As₂S₅ remains a subject of investigation, it is believed to be analogous in some respects to phosphorus pentasulfide (P₄S₁₀). Theoretical work has investigated potential cluster structures for As₂S₅, such as the one depicted in Figure 1a of a study by Fejes et al., which serves as a basis for calculating vibrational spectra. researchgate.netresearchgate.netresearchgate.net These computational models are crucial for interpreting experimental results from techniques like Raman and FTIR spectroscopy. nii.ac.jp

Modeling of Arsenic-Sulfur Clusters and Oligomers (e.g., As₂S₅, As₄S₆, As₆S₉)

Computational modeling has been instrumental in understanding the structural diversity of arsenic-sulfur compounds. Ab initio quantum chemical calculations have been performed to investigate the geometries of various As-S molecular clusters. researchgate.net

As₂S₅: The structure of the this compound molecule has been a subject of investigation. One theoretical study presents a model for the As₂S₅ cluster. researchgate.net While historically thought to be analogous to phosphorus pentasulfide, recent studies suggest a more complex polymeric arrangement in the solid state. researchgate.net

As₄S₆: The As₄S₆ molecule has a cage-like adamantane (B196018) structure, similar to that of P₄O₆ and As₄O₆. researchgate.net This molecule consists of four trigonal pyramidal As atoms, each bonded to three sulfur atoms. researchgate.net Upon heating in a vacuum, polymeric As₂S₃ can crack to form molecular As₄S₆. researchgate.net

As₆S₉: Theoretical studies have also been extended to larger clusters like As₆S₉ to explore the structural possibilities within the As-S binary system. researchgate.net

The modeling of these clusters helps in understanding their stability, electronic structure, and bonding behavior, which is crucial for predicting their properties and potential applications. researchgate.net

Simulation of Vibrational Spectra and Potential Energy Distribution (PED) Analysis

The simulation of vibrational spectra is a powerful tool for characterizing molecular structures and can be compared with experimental data from infrared (IR) and Raman spectroscopy. nih.gov

For arsenic-sulfur clusters, including As₂S₅, As₄S₆, and As₆S₉, vibrational frequencies have been calculated using quantum chemical methods. researchgate.netmdpi.com These calculations provide insights into the vibrational modes of the molecules. For an As₂S₅ cluster with C₂ symmetry, low-frequency vibrations have been calculated at 3.5 and 11.3 cm⁻¹. mdpi.com

A normal coordinate analysis is often performed following the frequency calculation. researchgate.net This analysis can be followed by a Potential Energy Distribution (PED) calculation, which helps in the assignment of the calculated vibrational frequencies to specific internal coordinates of the molecule, such as bond stretches, angle bends, and torsions. google.comresearchgate.net For instance, in a theoretical study of As₂S₅ and its selenium analogs, a normal coordinate analysis was carried out for each cluster, and the PEDs were calculated. researchgate.net This allows for a detailed understanding of the nature of the vibrational modes. researchgate.net

The following table presents some of the calculated vibrational frequencies for the As₂S₅ cluster from one study.

Vibrational ModeFrequency (cm⁻¹)Potential Energy Distribution (%)
ν(As-S)458.574 (νAS2), 24 (νAS1)
ν(As-S)369.096 (νAS1)
δ(S-As-S)311.131 (νAS2), 63 (βSA2)
δ(S-As-S)295.889 (νAS2), 10 (βSA2)
δ(As-S-As)154.7100 (βSA1)

Data sourced from a theoretical study on arsenic sulfide clusters. researchgate.net

Analysis of Intramolecular Bond Lengths, Bond Angles, and Charge Distributions

The determination of intramolecular bond lengths, bond angles, and charge distributions provides fundamental information about the geometry and electronic structure of a molecule. researchgate.netnih.gov

For arsenic-sulfur systems, computational studies have provided detailed geometric parameters. For example, in the realgar-type As₄S₄ molecule, the average calculated As-As and As-S bond lengths are approximately 2.557 Å and 2.240 Å, respectively. researchgate.net The bond angles in this molecule, such as S-As-S, As-As-S, and As-S-As, have also been calculated and found to be in good agreement with experimental data. researchgate.net

The table below summarizes calculated bond parameters for the As₄S₄ (realgar-type) molecule.

ParameterValue
Average As-As Bond Length (Å)2.557
Average As-S Bond Length (Å)2.240
Average S-As-S Bond Angle (°)95.14
Average As-As-S Bond Angle (°)99.64
Average As-S-As Bond Angle (°)100.37

Data from ab initio quantum chemical investigations of arsenic sulfide molecules. researchgate.net

Elucidation of Polymeric Arrangements and Structural Diversity in As-S Systems

The arsenic-sulfur system is known for its structural diversity, with compounds existing as discrete molecules, cage-like clusters, and polymeric structures. researchgate.netresearchgate.net

Arsenic trisulfide (As₂S₃), for example, exists in both crystalline and amorphous forms. Both forms feature polymeric structures composed of trigonal pyramidal As(III) centers linked by two-fold coordinated sulfide centers. researchgate.net The crystalline form, orpiment, has a layered sheet structure, while amorphous As₂S₃ is more highly cross-linked. researchgate.netaps.org

This compound is also believed to have a complex polymeric structure rather than existing as simple discrete As₂S₅ molecules in the solid state. researchgate.net The structure of amorphous As₂S₅ is thought to be more rigid than that of amorphous As₂S₃. researchgate.net The study of these polymeric arrangements is crucial for understanding the properties of these materials, particularly in their glassy states which are important for applications in optics and electronics. researchgate.net

Computational Prediction and Design of Novel Arsenic Sulfide Materials

Computational methods are increasingly being used not only to understand existing materials but also to predict and design new ones with desired properties. liverpool.ac.uknih.gov This can involve selecting appropriate chemical compositions and predicting the resulting structures and functionalities. liverpool.ac.uk

In the context of arsenic sulfides, computational studies can help predict the existence of new molecular configurations and their geometries. researchgate.net For instance, theoretical investigations into the As-S binary system have predicted the possible existence of ten different molecular configurations in the hierarchy from As₄S₆ to As₄S. researchgate.net

The design of novel materials based on arsenic sulfides is an active area of research. For example, arsenic sulfide glasses are being explored for applications in infrared optics and optoelectronics. researchgate.netufl.edu Computational modeling can be used to tailor the properties of these glasses, for instance, by simulating the effects of incorporating other elements. ufl.edu Furthermore, novel adsorbents for arsenic removal from water and materials for next-generation batteries are being designed with the aid of computational tools. liverpool.ac.ukrap-proceedings.org

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Reactions in Aqueous Environments

Arsenic pentasulfide is poorly soluble in water. ontosight.ai However, it undergoes hydrolysis, particularly when heated in water. wikipedia.org This decomposition in cold water in the absence of hydrogen sulfide (B99878) can occur over several days. nih.gov

When this compound is boiled with water, it hydrolyzes to produce arsenous acid (H₃AsO₃), elemental sulfur (S), and hydrogen sulfide (H₂S). wikipedia.org The chemical equation for this reaction is:

As₂S₅ + 6H₂O → 2H₃AsO₃ + 2S + 3H₂S wikipedia.org

Some sources indicate that the hydrolysis in boiling water yields arsenous acid and sulfur, while decomposition in cold water can produce arsenic oxides, hydrogen sulfide, and sulfur. nih.govsmolecule.com

Detailed kinetic studies on the hydrolytic decomposition of this compound are not extensively documented in the provided search results. However, it is known that the rate of hydrolysis is accelerated by boiling water. wikipedia.org The process involves the breakdown of the arsenic-sulfur bonds and the subsequent formation of arsenic-oxygen and hydrogen-sulfur bonds.

Products of Hydrolysis: Arsenous Acid, Elemental Sulfur, and Hydrogen Sulfide

Oxidation Reactions and Pathways at Elevated Temperatures

This compound is stable in air at room temperature but reacts with oxygen at higher temperatures. nih.gov The compound is stable in air up to 95°C, but begins to dissociate into arsenic trisulfide and sulfur at higher temperatures. energysecurity.gov.uk

Upon heating in the presence of air, this compound oxidizes to form arsenic oxides. wikipedia.orgsmolecule.com The specific composition of the resulting arsenic oxides can vary depending on the reaction conditions, such as temperature and the supply of air. wikipedia.orgstudfile.net The thermal decomposition can lead to the formation of arsenic trioxide (As₂O₃) and sulfur dioxide (SO₂). studfile.net

Formation of Thioarsenate Anions [AsS₄]³⁻ in Basic Media

This compound dissolves in alkaline solutions, such as those containing alkali metal sulfides, to form thioarsenate anions. ontosight.ainih.gov

In alkaline sulfide solutions, this compound reacts to form the tetrathioarsenate anion, [AsS₄]³⁻. wikipedia.org This reaction indicates redox activity in basic media, where the arsenic maintains its +5 oxidation state within the thioarsenate complex. wikipedia.org The formation of thioarsenates is a key reaction, and these anions are structural analogs to arsenate, where sulfur atoms replace oxygen atoms. wur.nl The dissolution in alkaline sulfide solutions can be represented by the following equation:

As₂S₅ + 3S²⁻ → 2[AsS₄]³⁻

The formation and stability of different thioarsenate species can be influenced by factors such as pH and the concentration of sulfide. oup.com

Interactive Data Table: Reactions of this compound

Reaction Type Reactants Conditions Products Reference
HydrolysisThis compound, WaterBoilingArsenous Acid, Elemental Sulfur, Hydrogen Sulfide wikipedia.org
OxidationThis compound, OxygenElevated TemperaturesArsenic Oxides (variable composition) wikipedia.orgsmolecule.com
Thioarsenate FormationThis compound, Alkaline Sulfide SolutionBasic MediaTetrathioarsenate Anion ([AsS₄]³⁻) wikipedia.org

Halogenation Chemistry and Analogous Reactivity

Direct and comprehensive research on the halogenation of this compound (As₂S₅) is limited. However, insights can be drawn from the reactivity of analogous arsenic-sulfur and phosphorus-sulfur compounds. The reactivity of arsenic trisulfide (As₂S₃), a related arsenic sulfide, provides a basis for understanding how As₂S₅ might interact with halogens. For instance, arsenic trisulfide undergoes a vigorous reaction with chlorine gas to produce arsenic pentachloride and sulfur dichloride.

A notable structural and chemical analogue to this compound is phosphorus pentasulfide (P₄S₁₀). wikipedia.org The chemical behavior of P₄S₁₀ in certain reactions can offer potential parallels for the reactivity of As₂S₅. The study of these related compounds is crucial for predicting the potential reaction pathways and products that might arise from the halogenation of this compound.

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of this compound and related arsenic sulfides is a subject of significant research, particularly concerning the effects of ultraviolet (UV) light. UV irradiation has been shown to enhance the reactivity of arsenic sulfides, especially in acidic aqueous environments. This increased reactivity is linked to the generation of highly reactive chemical species and subsequent changes in the material's physical properties. nih.gov

Exposure to UV light can significantly promote the reactivity of arsenic sulfides. Studies on analogous systems indicate that UV irradiation can accelerate hydrolysis and oxidation processes. In the context of arsenic sulfide systems, UV light has been found to promote the formation and subsequent transformation of intermediate species, which are often the rate-controlling steps in their reaction pathways. researchgate.netacs.org For example, in reactions involving the transformation of pentavalent arsenic (As(V)) species in a sulfide medium, UV light was observed to significantly enhance the efficiency of the process. acs.org This enhancement is attributed to the promotion of a charge-transfer process within an intermediate complex, leading to the reduction of As(V) to As(III). acs.org

The mechanism behind the enhanced reactivity of arsenic sulfides under UV irradiation involves the formation of free radicals. nih.govacs.org In aqueous systems, UV light can induce the formation of hydroxyl (•OH), hydrosulfide (B80085) (HS•), and hydrogen (•H) radicals. nih.govacs.org These highly reactive radicals can then interact with the arsenic sulfide particles.

Research on arsenic trisulfide (As₂S₃) particles provides a proposed mechanism for these interactions. nih.govresearchgate.net The HS• and •OH radicals are believed to attack the sulfide component of the As₂S₃ particle, leading to the formation of a radical-containing intermediate species, formulated as [As₂S₂-S•]⁺. nih.govresearchgate.net This step is crucial for the subsequent aggregation of the particles.

Following the formation of this intermediate, two of these species can combine to form a larger, positively charged dimeric species, [As₂S₂-S-S-S₂As₂]²⁺. nih.govresearchgate.net The creation of this larger ion reduces the electronegativity of the particle surfaces, which in turn facilitates rapid aggregation of the sulfide particles. nih.gov This process is also aided by the coalescence of small elemental sulfur (S⁰) particles, which can be generated during the irradiation process, into the larger arsenic sulfide aggregates. nih.gov This mechanism, while detailed for As₂S₃, provides a strong theoretical foundation for understanding the photo-induced aggregation behavior of this compound particles. nih.gov

Advanced Research Applications

Chalcogenide Glass Systems and Amorphous Materials Science.smolecule.comaip.orgoptica.org

Arsenic pentasulfide (As₂S₅) is a key component in the synthesis of chalcogenide glasses, which are amorphous materials containing one or more chalcogen elements (sulfur, selenium, or tellurium). These glasses are of significant interest in materials science due to their unique optical and electrical properties. smolecule.comaip.org The incorporation of this compound into glassy networks allows for the tailoring of material characteristics for specific applications. smolecule.com

Arsenic sulfide-based glasses can be formed over a wide range of compositions, often in ternary systems with elements like germanium (Ge). dergipark.org.tr The properties of these glasses are highly dependent on their elemental makeup. For instance, in the As-S system, properties such as thermal expansivity and ultrasonic velocities show distinct changes at specific arsenic concentrations, such as 40 at% As, which is indicative of the formation of stable network structures. ias.ac.in

The addition of other elements to the As-S system further modifies its properties. In the As-Ge-S and As-Ge-Se systems, the glass transition temperature (Tg) varies in a complex manner with composition. ucf.edu Similarly, in the AsₓSe₁₀₀₋ₓ family of glasses, density varies linearly with arsenic content, while the coefficient of thermal expansion (CTE) and glass transition temperature also exhibit compositional dependence. aip.org The viscosity of these glasses is also strongly influenced by composition. aip.org

Interactive Table: Compositional Dependence of Physical Properties in AsₓSe₁₀₀₋ₓ Glasses. aip.org

x (% As) Density (±0.02 g/cm³) CTE (±1.50 ppm/°C) Tg (±3 K)
10 4.39 36.5 363
20 4.47 28.0 403
30 4.54 22.5 433

This table is based on data for the arsenic selenide (B1212193) system, illustrating the principle of compositional dependence which is also fundamental to arsenic sulfide (B99878) systems.

The substitution of sulfur with selenium in arsenic-based chalcogenide glasses leads to significant changes in their properties. This is primarily due to the differences in atomic mass and bonding characteristics between sulfur and selenium. Generally, substituting the lighter chalcogen (sulfur) with a heavier one (selenium) alters thermal stability. ucf.edu For example, in both arsenide and antimonide glass systems, replacing sulfur with selenium results in a decrease in the glass transition temperature (Tg). ucf.edu

In Ge₂₀Sb₅As₁₅Se₆₀₋ₓSₓ glasses, increasing the sulfur content (replacing selenium) leads to an increase in both hardness and the glass transition temperature. researchgate.net This is attributed to the formation of GeS₄ tetrahedral units, which increases network connectivity. researchgate.net The density of these glasses is also affected by elemental substitution, with the introduction of heavier elements like antimony (Sb) in place of germanium (Ge) or arsenic (As) leading to an increase in density. researchgate.net

A theoretical study on the stepwise substitution of sulfur by selenium in this compound highlights the impact on the vibrational spectrum of the material, indicating changes at the molecular level. researchgate.net

This compound and the chalcogenide glasses derived from it are important materials for optical and optoelectronic applications due to their high refractive index and transparency in the infrared region. inoe.roontosight.ai These glasses are used in the fabrication of optical fibers for infrared radiation transmission. inoe.ro

As₂S₅ glass itself has a transmission window that extends from approximately 0.6 to 9.9 μm. optica.org This property makes it suitable for use in various optical components. For instance, it can be used as a cladding material in combination with a higher refractive index core material, such as AsSe₂, to create microstructured optical fibers. optica.orgresearchgate.net Such fibers are explored for applications in nonlinear optics. researchgate.net

The ability to modify the optical properties of arsenic sulfide glasses by doping them with other elements, such as silver (Ag), is also an area of active research. pnu.edu.ua The incorporation of silver into As₂S₃ glass, for example, has been shown to alter the optical bandgap energy and refractive index. pnu.edu.ua Furthermore, multilayer structures of As₂S₅-As₂S₃-As₂S₅ have been investigated for creating planar waveguides with reduced surface scattering. inoe.ro

Effects of Sulfur-Selenium Substitution on Chalcogenide Glass Characteristics

Solid-State Ionics and Electrolyte Research.aip.orgepo.org

This compound-based materials are being investigated for their potential use in solid-state ionics, particularly as solid electrolytes. aip.org Sulfide-based solid electrolytes are attractive for next-generation all-solid-state batteries due to their potential for high ionic conductivity and mechanical softness, which can facilitate better contact with electrode materials. oaepublish.com

Pure arsenic sulfide glasses are generally ionic insulators. However, their ionic conductivity can be significantly increased by doping them with silver. researchgate.net In As₂S₃-Ag₂S glasses, the room-temperature ionic conductivity can be increased by several orders of magnitude with increasing Ag₂S content, making them purely ionic conductors due to the presence of mobile Ag⁺ ions. researchgate.net This makes them potential candidates for solid electrolytes. researchgate.net

Research into AgI-doped trivalent element (As and Sb) containing sulfide glasses has shown the potential for achieving high ionic conductivity. aip.org The addition of AgI to these glasses introduces silver ions, which are known to exhibit high conductivity. aip.org The structure and composition of the glass matrix play a crucial role in facilitating this ionic movement.

Interactive Table: Ionic Conductivity of Ag-Doped Chalcogenide Glasses

Glass System Dopant Room-Temperature Ionic Conductivity (S/cm) Reference
As₂S₃-Ag₂S Ag₂S 10⁻¹⁶ to 10⁻⁵ researchgate.net
GeS₂-GeS-Ag₂S Ag₂S 10⁻¹⁵ to 10⁻⁴ researchgate.net

The development of all-solid-state batteries is a major area of research aimed at improving battery safety and energy density. oaepublish.com Sulfide-based solid electrolytes, including those derived from this compound, are considered promising materials for these next-generation batteries. smolecule.comepo.org They are being investigated for use in both lithium-ion and sodium-ion batteries. smolecule.comgoogle.com

The fundamental principle is to replace the flammable liquid electrolyte in conventional batteries with a solid, ion-conducting material. oaepublish.com Materials like lithium sulfide (Li₂S) and phosphorus pentasulfide (P₂S₅) are common components in sulfide solid electrolytes. google.comgoogle.com The inclusion of other elements, such as arsenic, is explored to modify the electrolyte's properties. google.com The goal is to create a solid electrolyte with high ionic conductivity, good chemical stability with respect to the electrodes, and the ability to suppress the formation of dendrites when used with metal anodes. oaepublish.com

Investigation of Ionic Conductivity Properties

Photovoltaic and Optoelectronic Device Materials

This compound (As₂S₅) is a subject of scientific inquiry for its potential applications in the field of photovoltaics and optoelectronics, primarily due to its notable electronic and optical properties.

Exploration of Photoconductive Properties

This compound exhibits photoconductive properties, which means its electrical conductivity increases upon exposure to light. wikipedia.org This characteristic is fundamental to its potential use in devices designed to detect or convert light energy. Research has also explored the preparation of glasses containing this compound with small additions of gold, which possess both photoluminescent and conductive properties. fishersci.fi The inherent ability of its conductivity to be modulated by light makes it a candidate material for further investigation in various optoelectronic applications. wikipedia.org

Research in Solar Energy Conversion and Light Detection Devices

The potential of this compound in solar energy conversion is being actively explored, particularly as a precursor material for creating more complex semiconductor thin films. wikipedia.org A significant area of research involves using this compound to synthesize copper arsenic sulfide (Cu₃AsS₄) thin films. ereztech.com In one method, heating nanoparticles in an environment containing this compound successfully produced the first Cu₃AsS₄ thin films composed of densely-packed, micron-sized grains. ereztech.com These films, which showed a conversion of tetragonal Cu₃AsS₄ nanoparticles to their orthorhombic polymorph, are considered promising for photovoltaic applications. ereztech.com

Further studies on copper-arsenic-sulfide (CAS) compounds highlight their potential as p-type absorber layers in solar cells due to the earth-abundant nature of their constituent elements, suitable bandgaps, and high absorption coefficients. fishersci.se Research into these materials, which can be synthesized using As₂S₅, aims to develop scalable strategies for producing semiconducting materials for solar conversion devices. fishersci.se While direct use of this compound in commercial solar cells is not established, its role as a key component in fabricating experimental photovoltaic materials continues to be a subject of material science research. wikipedia.orgereztech.comfishersci.se

Environmental Remediation Technologies

This compound has been investigated for its utility in environmental remediation, specifically for the removal of arsenic from contaminated water sources. fishersci.fi

Sulfuration Precipitation Technology for Arsenic Removal from Acidic Wastewater

Sulfuration precipitation is recognized as an efficient and economical technology for treating acidic industrial wastewater contaminated with arsenic. fishersci.fiwikipedia.org This method involves adding a sulfur-containing agent to the water to precipitate arsenic as a solid sulfide compound, which can then be filtered out. This compound has been specifically investigated for its effectiveness in this process. fishersci.fi The use of this technology is advantageous as it can achieve rapid precipitation of arsenic with a high reaction rate, produces less sludge compared to other precipitation methods like those using calcium arsenate or iron arsenate, and consumes fewer chemical reagents. wikipedia.org Research has shown that using this compound can effectively precipitate arsenic, demonstrating its utility in environmental cleanup efforts for industrial effluents. fishersci.fi

Mechanistic Studies of UV-Light Promoted Arsenic Sulfidation

The removal of pentavalent arsenic, As(V), from wastewater via sulfidation can be a slow process. wikipedia.orgwikidata.orgwikipedia.org Research into analogous systems has shown that this process can be significantly accelerated by ultraviolet (UV) irradiation. wikipedia.orgwikidata.orgwikipedia.orgfishersci.se

The underlying mechanism involves several key steps. In the dark, the reaction is often limited by the slow formation and subsequent transformation of an intermediate species, monothioarsenate (H₃AsO₃S). wikipedia.orgwikidata.orgwikipedia.org UV light promotes the removal of As(V) by accelerating these rate-controlling steps. The irradiation generates highly reactive radicals (HS• and •H), which speeds up the formation of the H₃AsO₃S intermediate. wikipedia.orgfishersci.se Furthermore, UV light enhances the transformation of this intermediate through a charge-transfer process between the sulfur and arsenic within the complex. This leads to the reduction of As(V) to As(III) and the oxidation of sulfide (S⁻²) to elemental sulfur (S⁰). wikipedia.orgfishersci.se The newly formed As(III) species then precipitates rapidly as arsenic trisulfide (As₂S₃) if excess sulfide is present. wikipedia.org This light-promoted pathway provides a more efficient route for arsenic removal from strongly acidic wastewater. wikipedia.orgfishersci.se

Comparative Efficacy of this compound and Alternative Sulfuration Agents

Several sulfuration agents have been utilized for arsenic removal from acidic wastewater, including sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaHS), iron(II) sulfide (FeS), and phosphorus pentasulfide (P₂S₅). wikipedia.orgwikipedia.orgcopernicus.org When compared to traditional agents like Na₂S and FeS, cation-free reagents such as P₂S₅ (and by extension, As₂S₅) offer a distinct advantage. wikipedia.orgwikidata.org

Traditional sulfide precipitants introduce metal cations (e.g., Na⁺, Fe²⁺) into the treated wastewater. wikipedia.orgwikidata.orgcopernicus.org These additional ions can be detrimental as they prevent the potential recycling and reuse of the acid from the wastewater. wikipedia.orgwikidata.org In contrast, agents like phosphorus pentasulfide introduce phosphoric acid (H₃PO₄) as a byproduct, which does not interfere with acid recycling. wikipedia.orgwikidata.orgcopernicus.org This facilitates a more circular and economical treatment process where both the precipitated arsenic and the wastewater acid can potentially be recovered and reused. wikipedia.orgwikidata.org While agents like NaHS are also effective, the choice of sulfuration agent depends on the specific requirements of the wastewater treatment process, including the need for acid recovery and the management of byproducts. wikipedia.org

Table 1: Comparison of Sulfuration Agents for Arsenic Removal

Sulfuration Agent Cations Introduced Key Byproduct Suitability for Acid Recycling Notes
This compound (As₂S₅) None Elemental Sulfur / Thioarsenates High Avoids cation contamination, allowing for acid reuse. fishersci.fi
Phosphorus Pentasulfide (P₂S₅) None Phosphoric Acid (H₃PO₄) High Well-studied; avoids cation contamination, facilitating acid reuse. wikipedia.orgwikidata.org
Sodium Sulfide (Na₂S) Sodium (Na⁺) Sodium Salts Low Introduces cations that interfere with acid recycling. wikipedia.orgcopernicus.org
Iron(II) Sulfide (FeS) Iron (Fe²⁺) Iron Salts Low Introduces cations that interfere with acid recycling. wikipedia.orgcopernicus.org
Sodium Hydrosulfide (NaHS) Sodium (Na⁺) Sodium Salts Low Effective, but introduces cations. wikipedia.org

| Thiosulfate (S₂O₃²⁻) | Varies (e.g., Sodium) | Sulfur, Sulfates | Moderate | Can release H₂S under specific conditions (e.g., UV light). wikipedia.org |

Reagent and Precursor Chemistry

This compound is a significant compound in the field of inorganic chemistry, serving as both a reagent and a precursor in the synthesis of other arsenic and sulfur-containing compounds. smolecule.comwikipedia.org

This compound is a key starting material for the synthesis of various arsenic compounds. smolecule.com A notable reaction is its use in the formation of thioarsenates. When this compound is treated with alkali metal sulfide solutions, it dissolves to form the thioarsenate anion ([AsS₄]³⁻), which contains arsenic in the +5 oxidation state. wikipedia.org This reaction is fundamental in the aqueous chemistry of arsenic sulfides and provides a route to a range of thioarsenate salts. nih.gov

Furthermore, this compound can be a precursor in the synthesis of other complex arsenic-sulfur compounds. For instance, it is a reactant for the preparation of a silver thioarsenate complex ethylenediammonium salt. chemicalbook.com The reactivity of this compound is also expected to be similar to that of analogous compounds like phosphorus pentasulfide (P₄S₁₀), suggesting its potential use in producing arsenic pentachloride (AsCl₅) and sulfur chlorides when reacted with chlorine.

The synthesis of this compound itself can be achieved through several methods, including the precipitation from an acidic solution of a soluble arsenic(V) salt by treatment with hydrogen sulfide. wikipedia.orgchemicalbook.com Another method involves heating a mixture of elemental arsenic and sulfur, followed by extraction and reprecipitation. smolecule.comwikipedia.org

Beyond its role in creating other arsenic compounds, this compound is inherently linked to the chemistry of sulfur-containing compounds. Its synthesis and reactions often involve various sulfur species. For example, the preparation of this compound typically involves the use of hydrogen sulfide (H₂S). nih.gov

The decomposition of this compound upon heating yields arsenic trisulfide (As₂S₃) and elemental sulfur, demonstrating its role as a source of sulfur. In its reaction with boiling water, it hydrolyzes to produce arsenous acid (H₃AsO₃), elemental sulfur (S), and hydrogen sulfide (H₂S). wikipedia.org

In reactions with strong oxidizing agents, this compound is expected to yield arsenic oxides and sulfur oxides. you-iggy.com Its incompatibility with a range of substances, including acids and strong reducing agents, can lead to reactions that generate heat and, in many cases, hydrogen gas. scbt.com Many sulfide compounds, including this compound, can liberate hydrogen sulfide upon reaction with an acid. scbt.com

Mechanistic Insights into Biological Interactions

Modulation of Cellular Signaling Pathways

Arsenic compounds can alter cellular signaling, impacting processes that regulate inflammation and immune responses.

Arsenic pentasulfide has been demonstrated to decrease the DNA-binding activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). smolecule.com NF-κB is a crucial transcription factor that plays a significant role in regulating immune and inflammatory responses. smolecule.com The inhibition of NF-κB is a key mechanism through which arsenic compounds may exert anti-inflammatory effects. While the precise mechanism for this compound is not fully elucidated, studies on other arsenic compounds, such as arsenite, offer potential insights. Arsenite has been shown to potently inhibit the IκB kinase (IKK) complex, which is essential for NF-κB activation. ucsd.edu This inhibition occurs through the binding of arsenite to a critical cysteine residue (Cys-179) within the activation loop of the IKK catalytic subunits. ucsd.edu The inhibition of the IKK/NF-κB pathway is considered a significant contributor to the induction of apoptosis (programmed cell death) by arsenic. nih.gov

The inhibition of NF-κB activity by this compound directly affects downstream biochemical pathways, including the transcriptional regulation of inflammatory cytokines like Interleukin-6 (IL-6). smolecule.com Since NF-κB is a key activator of IL-6 gene expression, its inhibition can lead to reduced production of this pro-inflammatory cytokine. Research has shown that arsenic treatment can down-regulate NF-κB target genes, which include IL-6. nih.gov However, the relationship is complex, as other studies have reported that chronic arsenic exposure is associated with significantly higher levels of IL-6 in individuals compared to control groups, suggesting that arsenic can also trigger cell-mediated inflammatory responses. nih.gov

Inhibition of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Activity

Induction of Oxidative Stress in Cellular Systems

A prominent mechanism of arsenic-related toxicity involves the generation of oxidative stress, leading to an imbalance in the cell's redox state.

Similar to other arsenic compounds, this compound induces the generation of reactive oxygen species (ROS), which leads to oxidative stress in cells. The mitochondrion is a primary site of ROS generation, where arsenic can disrupt the electron transport chain, leading to the production of superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·). wjgnet.com Arsenic and its metabolites can also increase the production of hydrogen peroxide, which can form other reactive oxygen species and contribute to oxidative stress. t3db.canih.gov Another mechanism for arsenic-induced ROS generation is the activation of NADPH oxidase (Nox), which also contributes to the formation of superoxide anions. researchgate.net

The generation of ROS by arsenic compounds disrupts the delicate balance of the cellular redox environment, a state known as redox homeostasis. nih.govnih.gov This disruption can impair the function of numerous regulatory proteins, including transcription factors and kinases, that are sensitive to cellular redox conditions. wjgnet.com Arsenic exposure can lead to the depletion of glutathione (B108866) (GSH), a major cellular antioxidant that protects cells from cytotoxins. wjgnet.com The affinity of trivalent arsenicals for the sulfhydryl group of GSH leads to the formation of arsenic-GSH conjugates, reducing the cellular pool of this critical antioxidant and altering the redox state. wjgnet.com This perturbed redox regulation and compromised antioxidant defense machinery contribute to DNA damage and other cellular dysfunctions. nih.gov

Reactive Oxygen Species (ROS) Generation Mechanisms

Interference with Energy Metabolism Pathways

Arsenic compounds are known to interfere with fundamental cellular energy production pathways. t3db.canih.gov This disruption occurs through multiple mechanisms that ultimately impair the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. t3db.canih.govresearchgate.net

One major target is the citric acid cycle, where arsenic inhibits key enzymes. Specifically, arsenic can bind to sulfhydryl groups in enzymes like pyruvate (B1213749) dehydrogenase, which is responsible for converting pyruvate into acetyl-CoA for entry into the cycle. wjgnet.comresearchgate.net This inhibition blocks a critical step in aerobic respiration. researchgate.net

Furthermore, pentavalent arsenic (As(V)), due to its structural similarity to inorganic phosphate (B84403), can interfere with oxidative phosphorylation. wjgnet.comresearchgate.net It competes with phosphate, leading to the formation of an unstable ADP-arsenate compound instead of ATP. wjgnet.com This process, known as arsenolysis, effectively uncouples mitochondrial respiration from ATP synthesis. t3db.canih.gov The collective impact of these interferences is a significant decrease in mitochondrial respiration and ATP production, contributing to cellular dysfunction. t3db.ca

Inhibition of Pyruvate Dehydrogenase and Enzymes in the Citric Acid Cycle

Arsenic compounds, including this compound, are known to interfere with cellular metabolism by targeting key enzymes. One of the primary targets is the pyruvate dehydrogenase (PDH) complex. t3db.ca This multi-enzyme complex is crucial for converting pyruvate, the end product of glycolysis, into acetyl-CoA, which then enters the citric acid cycle (Krebs cycle) for further energy production. libretexts.orgachievable.me

The inhibitory action of arsenic is attributed to the trivalent form of arsenic (arsenite), which can be formed from pentavalent arsenic compounds like this compound. Arsenite has a high affinity for sulfhydryl groups, particularly vicinal dithiols found in lipoic acid, a required cofactor for the dihydrolipoyl transacetylase (E2) component of the PDH complex. libretexts.org By binding to these sulfhydryl groups, arsenite forms a stable cyclic complex, effectively inactivating the enzyme and halting the production of acetyl-CoA. libretexts.org This disruption severely limits the cell's ability to generate energy through the citric acid cycle. libretexts.org

Beyond pyruvate dehydrogenase, other enzymes in the citric acid cycle that contain lipoic acid, such as α-ketoglutarate dehydrogenase, are also susceptible to inhibition by arsenite, further compounding the disruption of cellular respiration. libretexts.orgachievable.me Studies have shown that arsenic exposure leads to the accumulation of pyruvate and lactate, indicating a blockage at the level of PDH. achievable.me

Table 1: Impact of Arsenic on Pyruvate Dehydrogenase Activity

ParameterObservationReference(s)
Mechanism of Inhibition Binding of trivalent arsenic to the lipoic acid moiety of the pyruvate dehydrogenase complex.
Enzyme Complex Component Affected Dihydrolipoyl transacetylase (E2). libretexts.org
Consequence Inhibition of acetyl-CoA formation from pyruvate. libretexts.org
Metabolic Effect Accumulation of pyruvate and lactate. achievable.me

Uncoupling of Oxidative Phosphorylation and ATP Synthesis

Arsenic compounds disrupt cellular energy production not only by inhibiting key enzymes but also by uncoupling oxidative phosphorylation. t3db.ca In this process, pentavalent arsenic (arsenate) acts as a phosphate analog. t3db.ca Due to its similar chemical structure to phosphate, arsenate can substitute for it in the synthesis of ATP. t3db.ca

During oxidative phosphorylation, the energy from the electron transport chain is used to generate a proton gradient that drives the synthesis of ATP from ADP and inorganic phosphate (Pi). When arsenate is present, it can compete with phosphate, leading to the formation of an unstable ADP-arsenate molecule. This molecule rapidly and spontaneously hydrolyzes, breaking the high-energy bond without the formation of ATP. This effectively "uncouples" the process of electron transport from ATP synthesis, meaning that the energy generated by the electron transport chain is dissipated as heat instead of being captured in the form of ATP. t3db.ca This leads to a significant decrease in the cell's energy supply. t3db.ca

Molecular Interactions with Cellular Components

The biological effects of this compound extend to direct interactions with crucial cellular structures and molecules, leading to disruptions in cell division and genomic integrity.

Binding to Tubulin and Implications for Mitotic Processes

Arsenic compounds have been shown to interact with tubulin, the protein subunit of microtubules. t3db.ca Microtubules are essential components of the cytoskeleton and play a critical role in forming the mitotic spindle during cell division.

The binding of trivalent arsenic to tubulin can disrupt microtubule dynamics, interfering with their polymerization and depolymerization. Specifically, arsenic has been observed to inhibit GTP-induced tubulin polymerization into microtubules. This interference with microtubule function leads to a dysfunctional mitotic spindle, causing an arrest of the cell cycle in the metaphase stage. t3db.ca This mitotic arrest can ultimately trigger apoptosis, or programmed cell death. The effects of arsenic on tubulin have been compared to those of other tubulin-binding agents like colchicine (B1669291) and vinca (B1221190) alkaloids, which also disrupt microtubule function and are used as antimitotic agents in cancer therapy. slideshare.net

Alterations in DNA Repair Enzyme Activity and DNA Methylation Patterns

Arsenic and its metabolites can interfere with the intricate processes of DNA repair and methylation, which are vital for maintaining genomic stability. t3db.catoxno.com.au Arsenic exposure has been linked to the inhibition of various DNA repair pathways, including base excision repair (BER) and nucleotide excision repair (NER). escholarship.org

The mechanism of this inhibition can involve the direct binding of trivalent arsenic to zinc finger motifs present in many DNA repair proteins. escholarship.org This binding can displace the zinc ion, leading to a conformational change in the protein and loss of its enzymatic activity. escholarship.org Additionally, arsenic-induced oxidative stress can lead to the modification of critical cysteine residues in these enzymes, further impairing their function. escholarship.org

Furthermore, arsenic has been shown to alter DNA methylation patterns. t3db.catoxno.com.au DNA methylation is an epigenetic mechanism that plays a crucial role in gene regulation. Aberrant methylation patterns, both hypermethylation and hypomethylation, can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to carcinogenesis. The exact mechanisms by which arsenic alters DNA methylation are still under investigation but are thought to involve the depletion of S-adenosylmethionine (SAM), the primary methyl group donor, during the biotransformation of arsenic.

Biotransformation and Metabolic Fates of Arsenic Species

Upon entering the body, this compound, like other arsenic compounds, undergoes a complex series of biotransformation reactions. t3db.canih.gov The primary route of metabolism involves reduction and oxidative methylation.

Pentavalent arsenic (AsV), the initial state in this compound, is first reduced to trivalent arsenic (AsIII). This reduction step is crucial as the trivalent form is generally more toxic and reactive. Subsequently, arsenite (AsIII) undergoes a series of enzymatic methylation reactions, primarily in the liver, using S-adenosylmethionine (SAM) as the methyl donor. This process yields monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) as the main metabolites. t3db.ca

These methylation steps were once considered a detoxification pathway. However, recent studies suggest that some of the trivalent methylated intermediates, such as monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), are even more toxic than inorganic arsenite. The biotransformation of arsenic can also involve conjugation with glutathione (GSH). researchgate.net The resulting arsenic-glutathione complexes can then be further metabolized. researchgate.net Ultimately, the methylated arsenic metabolites are primarily excreted from the body in the urine. t3db.ca

Q & A

Q. What laboratory methods are commonly used to synthesize arsenic pentasulfide, and how can reaction conditions influence product purity?

this compound is typically synthesized by precipitating arsenic(V) species with hydrogen sulfide (H₂S) under controlled acidic conditions. Key parameters include:

  • pH adjustment : Maintain a pH <2 to favor As(V) reduction to As(III), followed by sulfidation .
  • Temperature : Moderate heating (~60–80°C) accelerates sulfide formation but risks partial oxidation .
  • Reagent purity : Use high-purity H₂S gas to avoid contamination with oxides or trisulfides (As₂S₃) . Methodological Note: Post-synthesis, wash precipitates with dilute HCl to remove unreacted sulfides, and confirm purity via X-ray diffraction (XRD) or XPS .

Q. How can researchers characterize the structural and compositional properties of this compound?

Common techniques include:

  • X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states of As and S (e.g., As⁵⁺ and S²⁻/S–S bonds) .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability; As₂S₅ decomposes above 200°C, releasing sulfur gases .
  • FTIR Spectroscopy : Detects S–S and As–S vibrational modes (~400–500 cm⁻¹) .
  • SEM-EDS : Visualizes morphology and confirms stoichiometry .

Q. What are the solubility properties of this compound in acidic and alkaline media?

As₂S₅ is:

  • Insoluble in concentrated HCl but dissolves in alkaline solutions (e.g., NaOH) to form thioarsenate species (AsS₄³⁻) .
  • pH-dependent stability : In neutral/alkaline conditions, it hydrolyzes to arsenate (AsO₄³⁻) and sulfide (S²⁻), requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical methods are suitable for quantifying this compound in environmental matrices?

  • Hydride Generation Atomic Absorption Spectroscopy (HG-AAS) : Detects As species after acid digestion .
  • Ion Chromatography (IC) : Separates thioarsenates (e.g., AsS₄³⁻) from inorganic arsenate .
  • Voltammetry : Measures trace As(V) in sulfide-rich systems with detection limits <1 ppb .

Advanced Research Questions

Q. How does UV irradiation enhance this compound’s efficiency in arsenic removal from acidic wastewater?

UV light (254 nm) promotes:

  • Radical formation : Generates •SH and Sₙ⁻ radicals, accelerating As(V) reduction to As(III) and subsequent sulfidation .
  • Particle aggregation : UV-induced surface charge changes improve As₂S₅ flocculation, enabling easier filtration . Experimental Design: Optimize UV intensity (10–50 mW/cm²) and sulfide/As molar ratios (2:1 to 5:1) to balance efficiency and cost .

Q. What challenges arise in stabilizing this compound during long-term environmental remediation applications?

Key issues include:

  • Oxidative dissolution : As₂S₅ reacts with dissolved O₂, regenerating toxic arsenate. Solutions include adding zero-valent iron (ZVI) as an oxygen scavenger .
  • Competing ions : Phosphate and silicate inhibit sulfidation by blocking As(V) adsorption sites. Pre-treatment with ion-exchange resins mitigates this .
  • Acid consumption : High H⁺ demand in strongly acidic systems (pH <1) necessitates corrosion-resistant reactors (e.g., PTFE-lined) .

Q. How do sulfide ions interact with arsenic species in the presence of co-occurring heavy metals (e.g., Cu²⁺, Pb²⁺)?

  • Competitive precipitation : Cu²⁺ preferentially binds sulfide, forming CuS and reducing As removal efficiency. Adjust sulfide dosing to exceed metal:As molar ratios .
  • Surface passivation : Metal sulfides (e.g., PbS) coat As₂S₅ particles, hindering further sulfidation. Ultrasonic agitation disrupts passivation layers .

Q. What are the implications of thioarsenate (AsS₄³⁻) formation during this compound synthesis or decomposition?

Thioarsenates:

  • Increase mobility : Soluble AsS₄³⁻ complicates arsenic immobilization in remediation scenarios .
  • Analytical interference : Mask As(V) in colorimetric assays, requiring pretreatment with H₂O₂ to oxidize sulfur species .

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